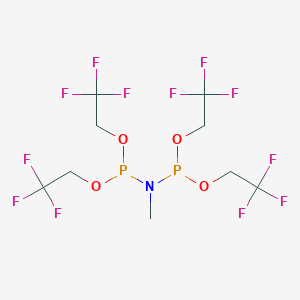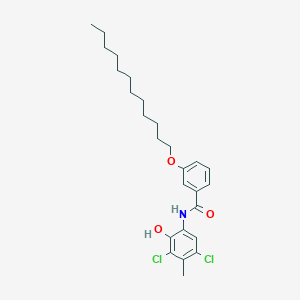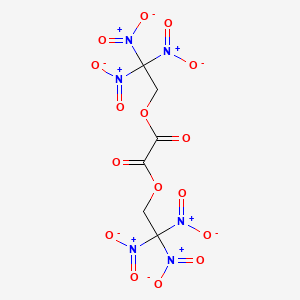![molecular formula C34H64N2S2Si4 B14287783 2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} CAS No. 137955-88-5](/img/no-structure.png)
2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} is a chemical compound known for its unique structure and properties It features a disulfide linkage between two pyridine rings, each substituted with tert-butyl(dimethyl)silyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} typically involves the coupling of pyridine derivatives with disulfide linkages. One common method involves the reaction of 3,6-bis[tert-butyl(dimethyl)silyl]pyridine with a disulfide reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like fluoride ions (from tetrabutylammonium fluoride) can be used to remove silyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Pyridine derivatives with different substituents replacing the silyl groups.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: May be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This compound can interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. The tert-butyl(dimethyl)silyl groups provide steric protection, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Another disulfide-linked compound with different substituents.
tert-Butyldimethylsilyl chloride: A common silylating agent used in organic synthesis.
3,6-Bis(tert-butyl(dimethyl)silyl)pyridine: A precursor in the synthesis of the target compound.
Uniqueness
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} is unique due to its combination of disulfide linkage and bulky silyl groups. This structure provides both reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
| 137955-88-5 | |
Molekularformel |
C34H64N2S2Si4 |
Molekulargewicht |
677.4 g/mol |
IUPAC-Name |
[2-[[3,6-bis[tert-butyl(dimethyl)silyl]pyridin-2-yl]disulfanyl]-6-[tert-butyl(dimethyl)silyl]pyridin-3-yl]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C34H64N2S2Si4/c1-31(2,3)39(13,14)25-21-23-27(41(17,18)33(7,8)9)35-29(25)37-38-30-26(40(15,16)32(4,5)6)22-24-28(36-30)42(19,20)34(10,11)12/h21-24H,1-20H3 |
InChI-Schlüssel |
REFLRHAQKBAQJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C1=C(N=C(C=C1)[Si](C)(C)C(C)(C)C)SSC2=C(C=CC(=N2)[Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)

![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)

![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)

